molecular formula C20H30N2O5 B8016376 3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid

3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid

Cat. No.: B8016376
M. Wt: 378.5 g/mol
InChI Key: HLIAVLHNDJUHFG-UHFFFAOYSA-N
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Description

3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid is a synthetic propanoic acid derivative characterized by two distinct substituents:

  • 1-Methoxy-1-oxo-3-phenylpropan-2-yl carbamoyl group: Combines an ester (methoxy-oxo) and aromatic (phenyl) moiety, which may confer resistance to esterase hydrolysis and influence receptor binding.

For example, coupling reactions using agents like 1,1’-carbonyldimidazole (as in ) or phthaloyl-protected amino acids () could be applicable for assembling the carbamoyl and amino substituents .

Biological Activity

3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid, commonly known as Neotame , is a synthetic sweetener derived from aspartame. It is recognized for its high sweetness potency, estimated to be 7,000 to 13,000 times sweeter than sucrose. This compound has garnered significant attention in food science and pharmacology due to its unique biological properties and metabolism.

  • Chemical Formula : C20_{20}H30_{30}N2_{2}O5_{5}
  • IUPAC Name : this compound
  • CAS Number : 165450-17-9
  • Molecular Weight : 378.46 g/mol

Metabolic Pathways

Neotame is rapidly metabolized in the body, with over 80% of an oral dose excreted within 48 hours. The primary metabolic pathway involves the conversion into various metabolites, including N-(3,3-dimethylbutyl)-L-aspartyl-L-phenylalanine and methanol. Importantly, neotame does not accumulate in tissues, making it a safe option for consumption at regulated levels .

Biological Activity

Neotame exhibits several biological activities that contribute to its application as a sweetener and potential health benefits:

Sweetness Profile

Neotame's sweetness is attributed to its structural configuration, particularly the (2S),(3S)-stereoisomer which interacts with taste receptors on the tongue. This interaction triggers a sweet taste response that is significantly stronger than that of sucrose .

Safety and Toxicology

Extensive studies have demonstrated that neotame is safe for human consumption. Toxicological assessments indicate that it does not exhibit carcinogenic or genotoxic properties. The acceptable daily intake (ADI) established by regulatory agencies is 0–0.5 mg/kg body weight .

Study on Sweetness Intensity

A study conducted by the Food Science Institute evaluated the sweetness intensity of neotame compared to other sweeteners. Results indicated that neotame provided a sweetness level comparable to high concentrations of sucrose without the associated caloric content .

Metabolic Study in Humans

Research published in the Journal of Nutritional Biochemistry analyzed the metabolic fate of neotame in human subjects. The findings confirmed rapid absorption and metabolism, with negligible effects on blood glucose levels, suggesting potential benefits for diabetic individuals .

Comparative Analysis with Other Sweeteners

SweetenerSweetness Relative to SucroseCaloric Content (kcal/g)ADI (mg/kg)
Neotame7,000 - 13,00000 - 0.5
Aspartame200440
Sucralose600015

Scientific Research Applications

Chemical Properties and Structure

Neotame is characterized by its molecular formula C20H30N2O5C_{20}H_{30}N_{2}O_{5} and a molecular weight of approximately 378.46 g/mol. It contains two stereocenters and exhibits significant sweetness, being 7,000 to 13,000 times sweeter than sucrose. This compound is stable under various conditions, making it suitable for a wide range of applications.

Food Industry Applications

Neotame's primary application lies in the food industry as a non-caloric sweetener. Its advantages include:

  • High Sweetness Intensity : Neotame provides a sweetness level much higher than traditional sugars, allowing for reduced sugar content in food products without sacrificing taste.
  • Stability : It retains its sweetness even when exposed to heat and acidic conditions, making it ideal for baked goods and beverages. Studies indicate that over 90% of neotame remains intact in low pH beverages after extended storage periods .
  • Flavor Enhancement : Beyond sweetness, neotame can enhance the overall flavor profile of products, making it valuable in formulations where flavor complexity is desired .

Usage Examples

  • Beverages : Neotame is utilized in soft drinks and juices to provide sweetness without calories.
  • Dairy Products : Its stability in dairy applications allows for low-calorie ice creams and yogurts.
  • Confectionery : Used in candies and desserts to reduce sugar content while maintaining taste.

Pharmaceutical Applications

Neotame is also being explored for various pharmaceutical applications due to its safety profile and metabolic characteristics:

  • Flavoring Agent : In liquid medications, neotame is used to mask unpleasant tastes, improving patient compliance .
  • Dietary Supplements : Its non-caloric nature makes it suitable for dietary supplements aimed at weight management.

Research Applications

In research settings, neotame serves as a model compound for studying sweeteners' effects on metabolism and sensory perception. Key areas of research include:

  • Metabolic Studies : Investigating how neotame is metabolized in humans reveals insights into artificial sweeteners' safety and efficacy.
  • Sensory Analysis : Research into the sensory properties of neotame helps understand consumer preferences and acceptance of non-caloric sweeteners.

Safety Profile

Neotame has been extensively studied for safety:

  • The acceptable daily intake (ADI) has been established at 0.3 mg/kg (US) and 2 mg/kg (EU) .
  • It does not exhibit carcinogenic or mutagenic properties and is considered safe for consumption by regulatory authorities such as the FDA and EFSA .

Q & A

Basic Question: What are the key structural features of this compound, and how are they characterized experimentally?

Answer:
The compound contains a branched propanoic acid backbone with a 3,3-dimethylbutylamino group and a carbamoyl-linked 1-methoxy-1-oxo-3-phenylpropan-2-yl substituent. Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups, phenyl protons) and confirms stereochemistry .
    • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ or [M-H]⁻ peaks) .
  • Infrared (IR) Spectroscopy:
    • Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1730 cm⁻¹) .

Basic Question: What synthetic routes are commonly employed for this compound, and what are their limitations?

Answer:
Synthesis typically involves multi-step reactions:

Amide Coupling:

  • Activate the carboxylic acid (e.g., EDC/HOBt) for coupling with the amine group.

Ester Hydrolysis:

  • Convert the methoxy ester to the carboxylic acid using NaOH/MeOH/H₂O .

Purification:

  • Column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water) isolates the product.

Limitations:

  • Low yields (~30–40%) due to steric hindrance from branched groups .
  • Racemization risk during amide bond formation requires chiral HPLC validation .

Advanced Question: How can researchers resolve contradictory bioactivity data across different assays?

Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigation strategies:

  • Comparative Assay Design:
    • Replicate studies under standardized conditions (e.g., PBS buffer, 37°C).
  • Orthogonal Assays:
    • Pair enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .
  • Computational Modeling:
    • Use molecular docking (AutoDock Vina) to predict binding modes and explain selectivity discrepancies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent Effects on Lipophilicity and Bioavailability

  • 3-[(2,4-Dihydroxy-3,3-dimethylbutanamido]propanoic acid (Pantothenic Acid, Vitamin B5): The dihydroxy-dimethylbutanoyl group increases hydrophilicity, critical for its role as a vitamin (logP ≈ -1.3). This contrasts with the target compound’s hydrophobic 3,3-dimethylbutyl group, which may elevate logP (>2), favoring blood-brain barrier penetration .
  • (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~2.5 vs. ~4.5 for the target compound) and metabolic stability, useful in antiretroviral therapies .
  • 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid: The tert-butoxycarbonyl (Boc) and diazirinyl groups enable photoaffinity labeling, a feature absent in the target compound but valuable in proteomics .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Biological Activity References
Target Compound C₂₀H₂₉N₂O₅ 377.46 g/mol 3,3-Dimethylbutyl, methoxy-oxo-phenyl 2.8 Hypothetical enzyme inhibition
Pantothenic Acid (Vitamin B5) C₉H₁₇NO₅ 219.24 g/mol Dihydroxy-dimethylbutanoyl -1.3 Cofactor biosynthesis
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid C₁₀H₁₀F₃NO₂ 233.19 g/mol Trifluoromethylphenyl 2.1 Antiretroviral candidate
3-(4-Methoxyphenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid C₁₈H₁₇NO₄ 311.34 g/mol Methoxyphenyl, isoindolinyl 1.9 Aromatic interaction modulation

Research Findings and Implications

  • Enzyme Inhibition : Compounds with carbamoyl-phenyl motifs (e.g., ) show low-µM inhibitory activity, suggesting the target compound could target similar enzymes (e.g., proteases or kinases) .
  • Antimicrobial Potential: Propanoic acid derivatives with alkyl or acyl groups () exhibit antimicrobial effects, hinting at possible applications for the target compound .
  • Vitamin Analogues : Unlike pantothenic acid, the target compound’s synthetic design may limit nutritional utility but enhance drug-like properties (e.g., oral bioavailability) .

Properties

IUPAC Name

3-(3,3-dimethylbutylamino)-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIAVLHNDJUHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870090
Record name Methyl N-(3,3-dimethylbutyl)-alpha-aspartylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neotame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

165450-17-9
Record name Neotame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

80 - 83 °C
Record name Neotame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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